

VU0463271 off-target activity at high concentrations

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Compound of Interest

Compound Name: VU0463271 quarterhydrate

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VU0463271 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target activity of VU0463271, particularly at high concentrations, for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed at high concentrations of VU0463271.

High concentrations of VU0463271 can lead to off-target activities that may confound experimental results. This guide provides a systematic approach to troubleshoot and identify potential off-target effects.

- Confirm On-Target KCC2 Inhibition: First, ensure that the observed phenotype is not a direct
 result of potent KCC2 inhibition. Selective pharmacological inhibition of KCC2 by
 VU0463271 can cause a depolarizing shift in the GABA reversal potential (EGABA), leading
 to increased neuronal excitability and epileptiform discharges.[1][2]
 - Experiment: Perform electrophysiological recordings (e.g., patch-clamp) to measure EGABA in the presence of VU0463271 at the concentration of interest. A significant depolarizing shift would confirm KCC2 inhibition.



- Evaluate Potential Off-Target Engagement: If the observed phenotype cannot be solely attributed to KCC2 inhibition, consider the known off-target profile of VU0463271. At higher concentrations, VU0463271 has been shown to interact with other proteins.
 - Experiment: Conduct binding or functional assays for the known off-targets of VU0463271.
 For example, a radioligand binding assay can determine the affinity of VU0463271 for receptors like TSPO or α1B-adrenergic receptors.
- Dose-Response Analysis: Perform a comprehensive dose-response curve for the observed phenotype. This can help differentiate between on-target and off-target effects, which may have different potency ranges.
- Use a Structurally Unrelated KCC2 Inhibitor: To confirm that the primary phenotype is due to KCC2 inhibition, use a structurally different KCC2 inhibitor as a control. If the phenotype persists with the alternative inhibitor, it is likely an on-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of VU0463271?

A1: The primary target of VU0463271 is the neuron-specific K+-Cl- cotransporter 2 (KCC2).[3] [4] It is a potent and selective inhibitor of KCC2 with an IC50 of 61 nM.[3] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing (inhibitory) action of GABAA receptors.[4][5]

Q2: What are the known off-target activities of VU0463271 at high concentrations?

A2: A secondary pharmacology screen revealed that VU0463271 can interact with several other proteins, particularly at micromolar concentrations. The most potent off-target hits are summarized in the table below.[1]

Q3: What are the expected functional consequences of on-target KCC2 inhibition by VU0463271?

A3: Inhibition of KCC2 by VU0463271 leads to an increase in intracellular chloride concentration. This causes a depolarizing shift in the GABAA reversal potential (EGABA), reducing the efficacy of GABAergic inhibition.[1][6] Consequently, application of VU0463271



can lead to neuronal hyperexcitability and induce epileptiform discharges in both in vitro hippocampal slices and in vivo.[1][2][3] For instance, 100 nM VU0463271 has been shown to shift EGABA from -73 mV to -42 mV in cultured hippocampal neurons.[1]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: To distinguish between on-target and off-target effects, consider the following:

- Concentration: Use the lowest effective concentration of VU0463271 to maximize selectivity for KCC2. Off-target effects are more prominent at higher concentrations.
- Control Compounds: Employ a structurally unrelated KCC2 inhibitor to see if the same effect
 is produced. Additionally, use specific antagonists for the known off-targets of VU0463271 to
 see if they can block the observed phenotype.
- Cell Type: The expression levels of KCC2 and the off-target proteins may vary between different cell types or brain regions. Characterize the expression profile of your experimental system.

Quantitative Data Summary

Table 1: Off-Target Profile of VU0463271

Target	Species	Assay Type	IC50 (μM)
Translocator protein (TSPO)	Rat	Radiometric binding	0.204
α1B Adrenergic Receptor	-	-	~0.350
Neurokinin NK1 Receptor	Human	Radiometric binding	4.975
5-HT1A Receptor	Human	Radiometric binding	5.516

Data sourced from a secondary pharmacology screen.[1]



Experimental Protocols

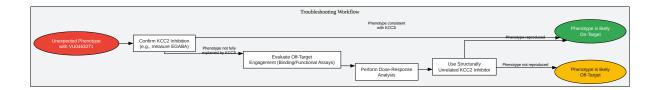
Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding affinity of VU0463271 to a potential off-target receptor.

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from tissue known to express the receptor.
- Assay Buffer: Prepare an appropriate binding buffer specific to the target receptor.
- Incubation: In a microplate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]PK 11195 for TSPO), and varying concentrations of VU0463271.[1]
- Equilibrium: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.
- Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of VU0463271 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Visualizations

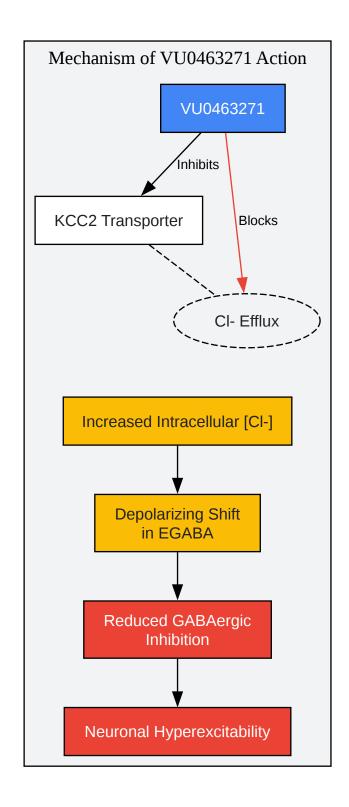




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Caption: Troubleshooting workflow for unexpected phenotypes with VU0463271.





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Caption: On-target signaling pathway of VU0463271 via KCC2 inhibition.



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